molecular formula C3H10OSi B090980 Trimethylsilanol CAS No. 1066-40-6

Trimethylsilanol

Cat. No. B090980
CAS RN: 1066-40-6
M. Wt: 90.2 g/mol
InChI Key: AAPLIUHOKVUFCC-UHFFFAOYSA-N
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Patent
US04644076

Procedure details

This reaction proceeds slowly without diethylether but reacts faster at reflux temperatures. Trimethylsilanol is condensed during the HMDS distillation step to give HMDSO, which reacts as shown above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])[OH:3]>C(OCC)C>[CH3:1][Si:2]([O:3][Si:2]([CH3:5])([CH3:4])[CH3:1])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacts faster
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperatures
CUSTOM
Type
CUSTOM
Details
condensed
DISTILLATION
Type
DISTILLATION
Details
during the HMDS distillation step

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.